1-Acetamidoadamantane
Overview
Description
1-Acetamidoadamantane, also known as N-(1-adamantyl)acetamide, is an organic compound with the molecular formula C₁₂H₁₉NO. It is a derivative of adamantane, a polycyclic hydrocarbon known for its rigid and virtually stress-free structure. The adamantane framework provides this compound with unique chemical and physical properties, making it a valuable compound in various scientific and industrial applications .
Scientific Research Applications
1-Acetamidoadamantane has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex adamantane derivatives.
Biology: The compound is studied for its potential antiviral and antimicrobial properties.
Medicine: this compound derivatives are explored for their use in drug delivery systems and as potential therapeutic agents.
Industry: The compound is used in the production of polymeric materials and thermally stable lubricants.
Mechanism of Action
While the mechanism of action of 1-Acetamidoadamantane is not well-understood, it is known that similar compounds like Amantadine act as a nicotinic antagonist, dopamine agonist, and noncompetitive NMDA antagonist . The antiviral mechanism of action is antagonism of the influenza virus A M2 proton channel, which prevents endosomal escape .
Safety and Hazards
1-Acetamidoadamantane is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Acetamidoadamantane can be synthesized through several methods. One common approach involves the reaction of adamantane with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction proceeds under mild conditions, typically at room temperature, and yields this compound as a crystalline powder .
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of adamantane derivatives as starting materials. The process includes the acetylation of adamantane using acetic anhydride or acetyl chloride in the presence of a Lewis acid catalyst. The reaction is carried out in a solvent such as chloroform or methanol, and the product is purified through recrystallization .
Chemical Reactions Analysis
Types of Reactions: 1-Acetamidoadamantane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 1-acetamidoadamantanone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield 1-aminoadamantane, a compound with significant pharmacological properties.
Substitution: The acetamido group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Sodium hydroxide in ethylene glycol or diethylene glycol.
Major Products Formed:
Oxidation: 1-Acetamidoadamantanone.
Reduction: 1-Aminoadamantane.
Substitution: 2-(1-Adamantylamino)ethanol.
Comparison with Similar Compounds
Amantadine (C₁₀H₁₇N): An antiviral and antiparkinsonian drug.
Memantine (C₁₂H₂₁N): Used for Alzheimer’s disease treatment.
Rimantadine (C₁₂H₂₁N): An antiviral drug.
Properties
IUPAC Name |
N-(1-adamantyl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO/c1-8(14)13-12-5-9-2-10(6-12)4-11(3-9)7-12/h9-11H,2-7H2,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCVXYGJCDZPKGV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC12CC3CC(C1)CC(C3)C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9061255 | |
Record name | Acetamide, N-tricyclo[3.3.1.13,7]dec-1-yl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9061255 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
880-52-4 | |
Record name | 1-Acetamidoadamantane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=880-52-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Adamantylacetamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000880524 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Acetamidoadamantane | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=527917 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Acetamide, N-tricyclo[3.3.1.13,7]dec-1-yl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Acetamide, N-tricyclo[3.3.1.13,7]dec-1-yl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9061255 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-tricyclo[3.3.1.13,7]dec-1-ylacetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.741 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N-ADAMANTYLACETAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5283Y1VOII | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the reaction of 1-acetamidoadamantane with sodium hydroxide differ depending on the solvent used?
A: The research paper [] highlights a significant difference in the reaction outcome of this compound with sodium hydroxide depending on the solvent used:
- Ethylene glycol: When ethylene glycol is used as the solvent, this compound reacts with sodium hydroxide to produce 2-(1-adamantylamino)ethanol [].
- Diethylene glycol: In contrast, using diethylene glycol as the solvent leads to the formation of the corresponding amine, specifically 1-adamantylamine [].
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